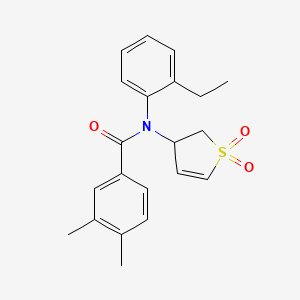
(4'-Methylbiphenyl-2-yl)-methanol
Overview
Description
(4’-Methylbiphenyl-2-yl)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methyl group at the 4’ position and a methanol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (4’-Methylbiphenyl-2-yl)-methanol involves the Grignard reaction. In this method, 4’-methylbiphenyl-2-bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield (4’-Methylbiphenyl-2-yl)-methanol.
Reduction of Ketones: Another method involves the reduction of 4’-methylbiphenyl-2-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride to produce (4’-Methylbiphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of (4’-Methylbiphenyl-2-yl)-methanol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4’-Methylbiphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4’-Methylbiphenyl-2-carboxaldehyde, 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4’-Methylbiphenyl-2-yl)-methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of biphenyl derivatives with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry:
Material Science: (4’-Methylbiphenyl-2-yl)-methanol is used in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (4’-Methylbiphenyl-2-yl)-methanol involves its interaction with specific molecular targets in biological systems. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various physiological effects.
Comparison with Similar Compounds
4’-Methylbiphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
4’-Methylbiphenyl-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group.
Uniqueness:
Functional Group: The presence of the methanol group at the 2 position makes (4’-Methylbiphenyl-2-yl)-methanol unique in its reactivity and applications compared to its carboxylic acid and aldehyde counterparts.
Applications: Its specific functional group allows for unique applications in drug development and material science that are not possible with similar compounds.
Properties
IUPAC Name |
[2-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKTVZWAAJNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2613583.png)

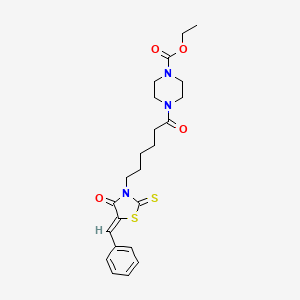
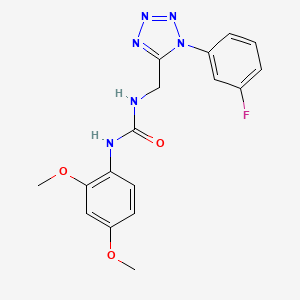

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)
![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)
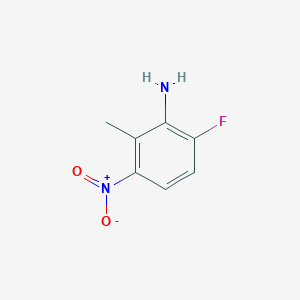
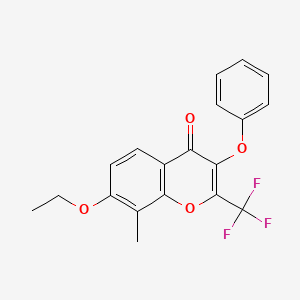
![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2613601.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)
